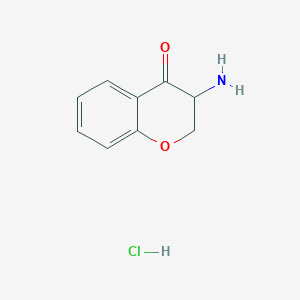

3-Aminochroman-4-one hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-2,3-dihydrochromen-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c10-7-5-12-8-4-2-1-3-6(8)9(7)11;/h1-4,7H,5,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWWVDYPEZGAEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C2O1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14105-88-5 | |

| Record name | 3-Aminochroman-4-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Aminochroman 4 One Hydrochloride and Analogs

Established and Novel Synthetic Approaches to the Core Scaffold

The construction of the 3-aminochroman-4-one (B183947) core can be achieved through various synthetic routes, ranging from traditional multi-step sequences to more modern catalytic methods.

Conventional Multistep Reaction Sequences

Another established route involves the reaction of thiochroman-4-one-1,1-dioxide with paraformaldehyde and dimethylamine (B145610) hydrochloride, which can lead to the formation of related chromanone structures. nih.gov While not a direct synthesis of 3-aminochroman-4-one, this highlights the general reactivity of chromanones in Mannich-type reactions.

Catalytic Strategies (e.g., Transition Metal-Catalyzed, Organocatalysis)

Modern synthetic chemistry has seen a surge in the development of catalytic methods to streamline the synthesis of complex molecules, including 3-aminochroman-4-one and its analogs. These approaches offer advantages in terms of efficiency, atom economy, and the potential for asymmetric synthesis.

Transition Metal-Catalyzed Syntheses: Transition metal catalysis provides powerful tools for the construction of heterocyclic systems. nih.gov For instance, palladium-catalyzed reactions have been utilized in the synthesis of chromanone derivatives. researchgate.net Rhodium(III)-catalyzed C-H activation and formal [4+2] cycloaddition reactions have been described for the synthesis of 3-amino-4-arylisoquinolinones, which are structurally related to the target compound. nih.gov While not a direct synthesis of 3-aminochroman-4-one, these methods showcase the potential of transition metal catalysis in constructing similar nitrogen-containing heterocyclic ketones.

Organocatalysis: Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has emerged as a powerful strategy in asymmetric synthesis. rsc.orgyoutube.com For the synthesis of chromanone derivatives, organocatalysts can facilitate key bond-forming reactions with high levels of stereocontrol. For example, chiral thiourea (B124793) catalysts have been employed in the enantioselective intramolecular Michael-type cyclization to produce chiral 3-nitro-4-chromanones, which can be subsequently converted to the corresponding 3-amino derivatives. rsc.org Similarly, multifunctional catalysts have been developed for asymmetric oxa-Michael-aza-Henry cascade reactions to afford polysubstituted chiral 4-aminochromanes. nih.gov Proline and its derivatives are also effective organocatalysts for various asymmetric transformations, including aldol (B89426) and Mannich reactions, which can be adapted for the synthesis of chiral chromanone building blocks. youtube.comyoutube.com

| Catalyst Type | Reaction | Product | Reference |

| Chiral Thiourea | Intramolecular Michael-type cyclization | Chiral 3-nitro-4-chromanones | rsc.org |

| Multifunctional Diaminocyclohexane | Asymmetric oxa-Michael-aza-Henry cascade | Polysubstituted chiral 4-aminochromanes | nih.gov |

| Rh(III) | C-H activation/formal [4+2] cycloaddition | 3-Amino-4-arylisoquinolinones | nih.gov |

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. While specific enzymatic routes for the direct synthesis of 3-aminochroman-4-one hydrochloride are not extensively documented in the provided context, the principles of biocatalysis are applicable.

For instance, transaminases are enzymes that can catalyze the transfer of an amino group to a ketone, a key transformation in the synthesis of the target molecule. nih.gov An omega-amino acid transaminase has been shown to preferentially convert one enantiomer of a chiral amine to a ketone, allowing for the enantiomeric enrichment of the remaining amine. google.com This principle could be applied in a kinetic resolution process to obtain enantiomerically pure 3-aminochroman-4-one. Furthermore, enzymes like glycoside hydrolases and glycosyltransferases can be used to modify related carbohydrate structures, and their principles could be adapted for transformations on the chromanone scaffold. nih.gov The use of enzymes for the synthesis of chiral amines and amino acids is a well-established field, and these methods could be explored for the production of chiral 3-aminochroman-4-one. google.comnih.gov

Asymmetric Synthesis for Chiral 3-Aminochroman-4-one Systems

The development of asymmetric methods to synthesize chiral 3-aminochroman-4-one is of high importance, as the biological activity of such compounds is often dependent on their stereochemistry.

Chiral Auxiliaries and Inducers

A classical approach to asymmetric synthesis involves the use of chiral auxiliaries. researchgate.netyoutube.comyoutube.com A chiral auxiliary is an optically active molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. youtube.com For the synthesis of chiral 3-aminochroman-4-one, a chiral auxiliary could be attached to either the chromanone precursor or the amine source.

For example, a chiral amine could be used in a Mannich-type reaction to introduce the amino group diastereoselectively. Alternatively, a chiral auxiliary could be attached to the nitrogen of the amino group precursor. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric synthesis, including aldol and alkylation reactions, and could potentially be adapted for the synthesis of chiral 3-aminochroman-4-one derivatives. researchgate.net The key considerations for an effective chiral auxiliary are its ability to induce high diastereoselectivity, its ease of attachment and removal, and its recyclability. researchgate.netyoutube.com

Enantioselective Catalysis

Enantioselective catalysis is a more modern and efficient approach to asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. researchgate.net

Transition Metal Catalysis: Chiral transition metal complexes are highly effective catalysts for a wide range of enantioselective transformations. acs.org For example, iridium-catalyzed asymmetric hydrogenation of imines is a powerful method for the synthesis of chiral amines. acs.org This strategy could be applied to a suitable imine precursor of 3-aminochroman-4-one. Rhodium-catalyzed hydrogenations are also well-established for the synthesis of chiral compounds. organic-chemistry.org A biomimetic approach using a Au(I)/chiral Sc(III) bimetallic catalytic system has been developed for the asymmetric hetero-Diels–Alder reaction to produce chiral tetracyclic isochromans, demonstrating the power of cooperative catalysis in creating complex chiral scaffolds. nih.gov

Organocatalysis: As mentioned previously, organocatalysis has become a cornerstone of asymmetric synthesis. rsc.orgyoutube.comresearchgate.netnih.gov Chiral organocatalysts, such as proline and its derivatives, cinchona alkaloids, and chiral phosphoric acids, can activate substrates and control the stereochemical outcome of reactions through the formation of transient chiral intermediates. youtube.comyoutube.comresearchgate.net For instance, the direct enantioselective Mannich-type addition of 3-hydroxychromen-4-one (B1235781) to N-protected imines, catalyzed by dihydrocupreine, yields α-stereogenic chromenone amino derivatives with high enantiomeric excess. researchgate.net Similarly, chiral thiourea catalysts can promote enantioselective intramolecular cyclizations to afford chiral chromanones. rsc.org The development of peptide-catalyzed atroposelective bromination of 3-arylquinazolin-4(3H)-ones showcases the potential of peptide-based catalysts in achieving high levels of enantioinduction. nih.gov

| Catalytic System | Reaction Type | Key Features | Reference |

| Dihydrocupreine | Mannich-type addition | High enantiomeric excess (up to 98% ee) | researchgate.net |

| Chiral Thiourea | Intramolecular Michael cyclization | High diastereoselectivities and good to excellent enantioselectivities | rsc.org |

| Au(I)/Chiral Sc(III) | Hetero-Diels–Alder | Biomimetic approach, excellent stereoinduction (up to 95% ee) | nih.gov |

| Ir-based catalysts | Asymmetric hydrogenation of imines | Synthesis of chiral amines | acs.org |

| Proline | Aldol/Mannich reactions | Bifunctional catalyst, controls stereochemistry | youtube.comyoutube.com |

Chemoenzymatic Syntheses

The convergence of enzymatic catalysis and traditional organic synthesis offers powerful strategies for the construction of chiral molecules with high efficiency and selectivity. Chemoenzymatic routes to 3-aminochroman derivatives are particularly advantageous for establishing the critical C3-stereocenter with high fidelity.

A prominent chemoenzymatic method involves the asymmetric amination of a prochiral chroman-4-one precursor using enzymes. Specifically, ω-transaminases (ω-TAs) have been successfully employed for the amination of 4-chromanone. elsevierpure.comresearchgate.net These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or alanine, to the ketone substrate. By selecting either an (S)- or (R)-selective ω-transaminase, chemists can access either enantiomer of the resulting amine in high enantiopurity, often exceeding 99% enantiomeric excess (ee). elsevierpure.comresearchgate.net

Another powerful class of enzymes for this transformation is the imine reductases (IREDs). nih.gov This approach is a type of enzymatic reductive amination. The reaction proceeds via the initial formation of an imine intermediate between the chroman-4-one and an amine partner in situ. Subsequently, the IRED, in the presence of a nicotinamide (B372718) cofactor (NADH or NADPH), reduces the C=N double bond with high stereoselectivity to yield the chiral 3-aminochroman. nih.gov This method has proven effective for coupling 3-chromanones with a variety of primary amines, demonstrating broad substrate scope. nih.gov

A notable example demonstrated the amination of 3-chromanone on a 100 mg scale, which resulted in the formation of optically pure (R)-3-aminochromane with complete conversion and a 78% isolated yield, showcasing the preparative utility of these biocatalytic methods. elsevierpure.comresearchgate.net More advanced, "new-to-nature" enzymatic reactions involving engineered cytochrome P411 enzymes have also been developed for the direct primary amination of C(sp³)–H bonds, which could represent a future strategy for the synthesis of such compounds. nsf.gov

Table 1: Chemoenzymatic Synthesis of Aminochroman Derivatives

| Enzyme Class | Precursor | Key Transformation | Stereoselectivity | Reference |

| ω-Transaminase (ω-TA) | 4-Chromanone | Asymmetric Amination | >99% ee (S or R) | elsevierpure.comresearchgate.net |

| Imine Reductase (IRED) | 3-Chromanone | Reductive Amination | High (enantiocomplementary) | nih.gov |

Mechanistic Investigations of Reaction Pathways

Understanding the underlying mechanisms of the synthetic transformations is crucial for reaction optimization and for controlling product outcomes, especially stereochemistry.

Elucidation of Key Intermediates

In the context of the widely used reductive amination pathways, whether chemically or enzymatically mediated, the key intermediate is the imine or its protonated form, the iminium ion . nih.govmasterorganicchemistry.com The reaction is initiated by the condensation of the carbonyl group of chroman-4-one with a primary amine, eliminating a molecule of water to form the C=N double bond of the imine.

In enzymatic systems using IREDs, this imine is the direct substrate for the reductase. nih.gov For chemical reductive aminations, a reducing agent such as sodium cyanoborohydride (NaBH₃CN) is often employed because it selectively reduces the protonated iminium ion much faster than it reduces the starting ketone, preventing unwanted side reactions. masterorganicchemistry.com

Alternative reaction pathways for modifying the chroman skeleton can involve different types of intermediates. For instance, palladium-catalyzed reactions for the synthesis of related chromane-2,4-diones from 3-iodochromone have been proposed to proceed through a complex hybrid of an Addition of Nucleophile/Ring Opening/Ring Closure (ANRORC) rearrangement, involving an iodinated ring-opened species as a key intermediate. nih.gov While distinct from the synthesis of 3-aminochroman-4-one, such studies highlight the complex reactivity of the chromone (B188151) core.

Stereochemical Control Mechanisms

The control of stereochemistry at the C3 position is the most critical aspect of the synthesis of 3-aminochroman-4-one. In chemoenzymatic approaches, the stereochemical outcome is dictated by the enzyme's active site. elsevierpure.comresearchgate.netnih.gov

Both ω-transaminases and imine reductases possess chiral active sites that bind the prochiral ketone or imine intermediate in a specific orientation. The subsequent delivery of the amino group (by ω-TAs) or a hydride from the cofactor (by IREDs) occurs from one face of the substrate, leading to the formation of one enantiomer preferentially. The availability of enzyme libraries containing both (R)- and (S)-selective variants allows for programmable access to either desired stereoisomer of the product with exceptional enantioselectivity. elsevierpure.comresearchgate.netnih.gov This high degree of control is a significant advantage over many traditional chemical methods.

In non-enzymatic approaches, stereocontrol can be achieved through the use of chiral auxiliaries or catalysts. The conjugate addition of chiral nitrogen nucleophiles to α,β-unsaturated esters is a well-established strategy for preparing β-amino acids and demonstrates the principles that can be applied to chromanone systems. nih.gov The stereoselectivity in these cases is governed by the steric and electronic properties of the chiral controller.

Optimization and Scalability Considerations for Research Scale Synthesis

Transitioning a synthetic route from a small-scale discovery reaction to a reliable research-scale protocol (gram-scale) requires careful optimization of reaction parameters.

For chemoenzymatic reactions, optimization often focuses on maximizing enzyme activity and stability. This includes adjusting parameters such as pH, temperature, buffer composition, and substrate/enzyme loading. A crucial aspect for the economic viability of these processes, especially on a larger scale, is the implementation of a cofactor regeneration system . For IRED-catalyzed reactions, which consume expensive nicotinamide cofactors (e.g., NADPH), an in-situ recycling system, such as using glucose and glucose dehydrogenase, is often employed to continuously regenerate the active cofactor. nih.gov

For general chemical syntheses, optimization involves screening solvents, reagents, temperatures, and reaction times to maximize yield and minimize side products. The choice of reducing agent in reductive aminations, for example, is critical; milder reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred for their selectivity and ease of handling over a wider range of substrates compared to NaBH₃CN. masterorganicchemistry.com

The successful scale-up of syntheses to the gram-scale has been reported for various chiral amines and related heterocyclic compounds, demonstrating that with careful process development, these advanced methodologies can provide reliable access to significant quantities of material for further research. nih.govresearchgate.net The development of a highly diastereoselective synthesis of a related amino-cyclobutanol derivative saw a 10-fold improvement in process mass intensity (PMI) upon optimization, highlighting the significant gains in efficiency and sustainability that can be achieved. nih.gov

Strategic Derivatization and Analog Development

Rational Design Principles for Structural Modification

The modification of the 3-aminochroman-4-one (B183947) scaffold is guided by rational design principles, primarily centered on structure-activity relationship (SAR) studies. SAR analysis systematically investigates how different chemical groups at various positions on the molecule influence its biological activity. nih.govnih.gov The chroman-4-one framework itself is a key component of naturally occurring compounds like flavonoids and is associated with a wide range of biological activities. nih.gov

A primary design principle involves modifying the scaffold to mimic the structure of endogenous molecules or known pharmacophores. For instance, chromone (B188151) structures have been used as scaffolds to create peptidomimetics, molecules that mimic the structure of peptides, such as β-turns. gu.se This approach is based on computational modeling to ensure the synthetic molecule adopts the correct three-dimensional conformation to interact with a biological target. gu.se

Another key principle is the targeted optimization of specific properties. According to SAR studies on related chromanone analogs, substitutions at the C-2 and C-3 positions can yield potent antioxidant compounds. nih.gov For example, the introduction of catecholic moieties (having two adjacent hydroxyl groups) on a 3-benzylidene-chroman-4-one structure has been shown to produce strong antioxidant effects. researchgate.net Rational design, therefore, involves the synthesis of a library of derivatives with systematic variations—such as altering substituents on the aromatic ring or on the amino group—to identify the structural features that confer the desired activity. nih.govnih.gov This process is often aimed at improving selectivity for a specific biological target over others, a critical step in developing safer and more effective therapeutic agents. nih.gov

| Position of Modification | Type of Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| C-2 / C-3 | Methoxyphenyl, Amine derivatives, Aromatic groups | Enhanced antioxidant activity | nih.gov |

| C-3 (as 3-benzylidene) | Catecholic groups on benzylidene ring | Potent antioxidant properties | researchgate.net |

| General Scaffold | Conformationally restricted analogs | Used as β-turn peptidomimetics | gu.se |

Synthesis of N-Substituted and Heteroatom-Modified Derivatives

The primary amino group at the C-3 position is a prime site for derivatization, allowing for the synthesis of a vast array of N-substituted analogs. Standard synthetic routes involve the reaction of the amine with various electrophiles. For instance, acylation with acid chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. Reductive amination with aldehydes or ketones can furnish secondary or tertiary amines. The synthesis of N-substituted 4-aminocoumarins through reactions with amino alcohols or diamines provides a methodological parallel for creating N-hydroxyalkyl or N-aminoalkyl derivatives of 3-aminochroman-4-one. researchgate.net

Furthermore, advanced catalytic methods such as the Buchwald-Hartwig amination can be employed to form C-N bonds, providing a pathway to N-aryl or N-heteroaryl derivatives. beilstein-journals.org This reaction is a powerful tool for creating complex N-substituted compounds that may not be accessible through classical methods. beilstein-journals.orgumn.edu

Heteroatom modification extends beyond nitrogen substitution. This includes the direct oxidation of the C-3 amino group to a hydroxylamine (B1172632). nih.gov Such a transformation is significant as the N-hydroxyl group can be a key pharmacophore for target binding in some drug classes. nih.gov The incorporation of sulfur is another key modification. While not a direct derivative of 3-aminochroman-4-one, the synthesis of related thiochromanones, where the ring oxygen is replaced by sulfur, demonstrates the feasibility of significant heteroatom alteration within the core scaffold to modulate activity. nih.govresearchgate.net

| Derivative Type | Synthetic Approach | Potential Substituents | Reference |

|---|---|---|---|

| N-Acyl | Acylation with acid chlorides/anhydrides | Alkyl, Aryl carboxamides | researchgate.net |

| N-Sulfonyl | Reaction with sulfonyl chlorides | Benzenesulfonamides | nih.gov |

| N-Alkyl / N-Aryl | Reductive amination, Buchwald-Hartwig amination | Benzyl, Butyl, Phenyl groups | researchgate.netbeilstein-journals.org |

| N-Hydroxy | Direct oxidation of the primary amine | Hydroxylamine group | nih.gov |

Functionalization of the Chromanone Ring System (e.g., Aromatic, Ketone, Alkyl Positions)

Beyond the amino group, the chromanone ring itself offers multiple sites for functionalization to modulate the molecule's properties. gu.se

Aromatic Ring: The benzene (B151609) portion of the scaffold (Ring A) can be functionalized using various techniques. Palladium-mediated cross-coupling reactions, such as the Suzuki, Heck, Stille, and Sonogashira reactions, are powerful methods for introducing a wide variety of substituents, including alkyl, aryl, vinyl, and alkynyl groups. gu.se These reactions allow for precise modification of the aromatic ring to influence electronic properties and steric profile. gu.se

Ketone: The ketone at the C-4 position is a versatile functional handle. It can be reacted with hydroxylamine or hydrazine (B178648) derivatives to form the corresponding oximes and hydrazones, respectively. researchgate.net These modifications not only alter the electronic nature of the pyranone ring but also introduce new points for further derivatization.

Alkyl Positions (C-2/C-3): The saturated portion of the pyranone ring (Ring B) can also be modified. Halogenation at the C-3 position, for example with bromine or sulfuryl chloride, introduces a good leaving group, enabling subsequent nucleophilic substitution reactions to install other functionalities. researchgate.net A particularly common and effective modification is the Claisen-Schmidt condensation of the C-3 position (alpha to the ketone) with aromatic aldehydes. researchgate.netresearchgate.net This reaction, typically base-catalyzed, yields 3-benzylidene-chroman-4-one derivatives, which serve as rigid scaffolds for orienting the aromatic substituent. researchgate.net The initial introduction of the amino group at C-3 can be achieved via an aza-Michael reaction on a 3-methylene chromanone intermediate. gu.se

| Position | Reaction Type | Reagents | Resulting Functionalization | Reference |

|---|---|---|---|---|

| Aromatic Ring (C5-C8) | Palladium-catalyzed cross-coupling | Boronic acids (Suzuki), Organostannanes (Stille) | Introduction of C-C bonds (aryl, alkyl groups) | gu.se |

| C-4 (Ketone) | Condensation | Hydroxylamine, Hydrazine | Formation of oximes, hydrazones | researchgate.net |

| C-3 (Alkyl) | Halogenation | Bromine, Sulfuryl chloride | 3-halo-chroman-4-one | researchgate.net |

| C-3 (Alkyl) | Claisen-Schmidt Condensation | Aromatic aldehydes, Base | 3-benzylidene-chroman-4-one | researchgate.net |

Regioselective and Chemoselective Modification Strategies

When multiple reactive sites exist on the 3-aminochroman-4-one scaffold, regioselective and chemoselective strategies are crucial for achieving the desired molecular architecture.

Regioselectivity refers to controlling which position on the molecule reacts. In the context of the chromanone ring, palladium-mediated coupling reactions can be highly regioselective. gu.se By carefully selecting the catalyst, ligands, and reaction conditions, one can preferentially functionalize a specific position on the aromatic ring, even in the presence of multiple reactive C-H or C-halogen bonds. gu.se

Chemoselectivity involves controlling which functional group reacts when several different types are present. A key strategy is the use of protecting groups. For example, the C-3 amino group can be protected with a carbamate (B1207046) group (e.g., Boc or Cbz) to prevent it from reacting while other transformations are carried out elsewhere on the molecule. gu.se The protecting group can then be removed in a later step. Another powerful strategy involves exploiting the inherent differences in reactivity. The primary amine at C-3 is often the most nucleophilic site in the molecule. By controlling the reaction pH, the amine can be selectively targeted. At a slightly basic pH, the amine is deprotonated and highly nucleophilic, allowing it to react with an electrophile in preference to other potentially reactive groups like phenols on the aromatic ring, which typically require a stronger base for deprotonation. nih.gov This principle of exploiting pKa differences to achieve selective modification is a cornerstone of modern synthetic chemistry. nih.govnih.gov

Investigations into Molecular and Biochemical Activities in Vitro and in Silico Research

Enzyme Inhibition and Modulation Studies (In Vitro)

Derivatives of the 3-aminochroman scaffold have been investigated for their ability to inhibit or modulate the activity of various enzymes.

One area of focus has been on enzymes involved in cancer progression. For instance, certain 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives have demonstrated potent cytotoxic activity against human leukemia cell lines (Molt-4, K562, HL60), human liver cancer cells (Hep-G2), and human prostate cancer cells (PC-3) under hypoxic conditions. nih.gov Notably, compounds 1i and 1m showed superior activity against Molt-4 and HL-60 cell lines. nih.gov Further investigation into the mechanism revealed that the cytotoxic effects of compounds 1i and 1k in Molt-4 cells may be linked to the modulation of p53 protein expression and mitochondrial membrane potential. nih.gov

In the context of neurodegenerative diseases, chromenone derivatives have been evaluated for their ability to inhibit cholinesterases. One such derivative, 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one (20) , exhibited a dual inhibitory capacity against both acetylcholinesterase and butyrylcholinesterase, alongside significant affinity for the σ1 receptor. nih.gov

Additionally, studies have explored the inhibition of other enzymes. For example, 3-amino-1,2,4-triazole is a known inhibitor of catalase, binding covalently to its active center. nih.gov In the realm of metabolic disorders, human ornithine aminotransferase (hOAT), an enzyme overexpressed in hepatocellular carcinoma, has been identified as a target. The compound (1S,3S)-3-amino-4-(hexafluoropropan-2-ylidenyl)-cyclopentane-1-carboxylic acid (BCF3) acts as a selective and potent mechanism-based inactivator of OAT. nih.gov

The table below summarizes the enzyme inhibition data for selected 3-aminochroman derivatives and related compounds.

| Compound | Target Enzyme(s) | Cell Line(s) | Activity/Selectivity | Reference |

| 1i | Not specified | Molt-4 | Potent hypoxic-cytotoxic activity | nih.gov |

| 1m | Not specified | HL-60 | Potent hypoxic-cytotoxic activity | nih.gov |

| 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one (20) | Acetylcholinesterase, Butyrylcholinesterase | Not applicable | Dual inhibitor | nih.gov |

| 3-amino-1,2,4-triazole | Catalase | Candida tropicalis | Specific inhibitor | nih.gov |

| BCF3 | Ornithine aminotransferase (OAT) | Not applicable | Selective and potent inactivator | nih.gov |

Receptor Binding Affinity and Ligand-Target Interactions (In Vitro)

The interaction of 3-aminochroman derivatives with various receptors, particularly those in the central nervous system, has been a significant area of research.

Derivatives of 3-aminochroman have shown notable affinity and selectivity for serotonin (B10506) (5-HT) receptor subtypes.

5-HT1A Receptor: A series of compounds with a 5-carbamoyl-8-fluoro-3-amino-3,4-dihydro-2H-1-benzopyran and a 3-alkylindole moiety were synthesized and evaluated for their affinity to the 5-HT1A receptor. nih.govacs.org Compound 26a emerged as the most potent and selective in this series. nih.govacs.org

5-HT7 Receptor: Novel C6-aryl substituted derivatives of 3-(dimethylamino)chroman have been synthesized and found to exhibit a wide range of affinities for the 5-HT7 receptor, from nanomolar to micromolar concentrations. nih.gov This makes them a promising starting point for developing more selective 5-HT7 receptor ligands. nih.gov Furthermore, two classes of compounds, chromans and tetralins, have been identified to contain molecules with nanomolar affinity for the 5-HT7 receptor and good selectivity. acs.org

5-HT2B Receptor: Certain 3-amino-chromanes have demonstrated high affinity for the 5-HT2B receptor. nih.gov

The following table presents the binding affinities of selected 3-aminochroman derivatives for serotonin receptor subtypes.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

| 26a | 5-HT1A | Potent and selective | nih.govacs.org |

| C6-aryl substituted 3-(dimethylamino)chroman derivatives | 5-HT7 | nM to µM range | nih.gov |

| Chromane (B1220400) and Tetralin derivatives | 5-HT7 | Nanomolar affinity | acs.org |

| 3g | 5-HT2B | 3.5 nM | nih.gov |

| 3h | 5-HT2B | 20 nM | nih.gov |

The interaction of 3-aminochroman derivatives with neurotransmitter transporters, which are crucial for regulating neurotransmitter levels in the synapse, has also been investigated.

Compounds with a 5-carbamoyl-8-fluoro-3-amino-3,4-dihydro-2H-1-benzopyran structure have been evaluated for their affinity to the serotonin transporter. nih.govacs.org Specifically, compound 26a demonstrated affinity for the serotonin rat transporter. nih.govacs.org The cell membrane monoamine transporters, including those for norepinephrine, dopamine, and serotonin, are significant targets for drugs acting on the central nervous system. nih.gov

The table below summarizes the interactions of selected 3-aminochroman derivatives with neurotransmitter transporters.

| Compound | Transporter | Activity | Reference |

| 26a | Serotonin Transporter | Affinity for rat serotonin transporter | nih.govacs.org |

Anti-proliferative and Cytotoxic Activity in Cell Lines (In Vitro)

The potential of 3-aminochroman-4-one (B183947) derivatives as anti-cancer agents has been explored through in vitro studies on various cancer cell lines.

A series of 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives displayed significant cytotoxic activity against several human cancer cell lines, including leukemia (Molt-4, K562, HL60), liver cancer (Hep-G2), and prostate cancer (PC-3) cells, particularly under hypoxic conditions. nih.gov

In another study, novel adamantyl pyridin-4-ones, which share some structural similarities with the chromanone core, were synthesized and evaluated for their anti-proliferative effects. nih.gov These compounds showed moderate to strong activity against colon carcinoma (HCT 116), lung carcinoma (H 460), breast carcinoma (MCF-7), and chronic myelogenous leukemia (K562) cell lines. nih.gov Four of the adamantane-containing derivatives were particularly active and selective at low micromolar concentrations against HCT 116, H 460, and MCF-7 cells. nih.gov

Furthermore, a series of A-ring azepano- and 3-amino-3,4-seco-derivatives of various acids were assessed for their cytotoxic activity against five human cancer cell lines. nih.gov Compounds 3, 4, 7, 8, 9, 11, 15, 16, 19, and 20 exhibited growth inhibitory effects at submicromolar concentrations and high cytotoxic activity. nih.gov

The table below provides a summary of the in vitro anti-proliferative and cytotoxic activities of these compounds.

| Compound/Derivative Series | Cell Line(s) | Activity (IC50/GI50) | Reference |

| 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives | Molt-4, K562, HL60, Hep-G2, PC-3 | Potent cytotoxicity | nih.gov |

| Adamantyl pyridin-4-ones | HCT 116, H 460, MCF-7, K562 | Moderate to strong antiproliferative activity | nih.gov |

| A-ring azepano- and 3-amino-3,4-seco-derivatives | Leukemia (K-562, CCRF-CEM, HL-60(TB), RPMI-8226), Colon (HT29), Ovarian (OVCAR-4) | GI50: 0.20–0.94 μM | nih.gov |

Antimicrobial and Antifungal Evaluations (In Vitro)

The antimicrobial and antifungal properties of compounds related to the 3-aminochroman-4-one scaffold have been investigated against a range of pathogenic microorganisms.

Derivatives of 4-iminoflavanes, which are structurally related to chromanones, have shown antibacterial activity against Escherichia coli, Bacillus subtilis, Listeria monocytogenes, and Staphylococcus aureus. researchgate.net The activity of these 4-iminoflavanes was found to be greater than that of the parent flavanone. researchgate.net

In a study on spiropyrrolidines synthesized from chroman-4-one, several of the resulting N-heterocycles displayed moderate to excellent activity against various microbial strains. nih.gov

Furthermore, a study on organic compounds derived from amino alcohols revealed that the amine series 4b-4e , particularly compounds 4c and 4e , were effective against filamentous fungi and yeast with Minimum Inhibitory Concentrations (MIC) ranging from 7.8 to 312 μg/mL. nih.gov

The table below summarizes the in vitro antimicrobial and antifungal activities of these compounds.

| Compound/Derivative Series | Microorganism(s) | Activity (MIC) | Reference |

| 4-Iminoflavane derivatives | E. coli, B. subtilis, L. monocytogenes, S. aureus | Higher activity than flavanone | researchgate.net |

| Spiropyrrolidines from chroman-4-one | Various pathogenic organisms | Moderate to excellent | nih.gov |

| Amine series 4b-4e | Filamentous fungi and yeast | 7.8 to 312 μg/mL | nih.gov |

Anti-inflammatory and Immunomodulatory Mechanism Research (In Vitro)

The potential anti-inflammatory and immunomodulatory effects of 3-aminochroman-4-one derivatives and related structures have been explored in vitro.

Research on 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives indicated that their cytotoxic mechanism in Molt-4 cells might involve the modulation of p53 protein expression, a key regulator of inflammation and immune responses. nih.gov

In a different study, derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) were synthesized by connecting them to 3,4,5-trimethoxybenzyl alcohol via an amino acid linker. nih.gov These new derivatives were found to be more potent anti-inflammatory agents than the parent drugs. nih.gov For example, the ibuprofen (B1674241) derivative 21 and the ketoprofen (B1673614) derivative 16 showed significantly enhanced reduction of rat paw edema. nih.gov These compounds also exhibited greater inhibition of COX-2, a key enzyme in the inflammatory pathway. nih.gov

The table below highlights the in vitro anti-inflammatory and immunomodulatory findings.

| Compound/Derivative Series | Mechanism/Target | Finding | Reference |

| 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives | p53 protein expression | Modulation of p53 in Molt-4 cells | nih.gov |

| NSAID derivatives with 3,4,5-trimethoxybenzyl alcohol | Cyclooxygenase (COX-2) | Enhanced COX-2 inhibition and anti-inflammatory activity | nih.gov |

Exploration of Other Biological Target Engagement (In Vitro/In Silico)

In silico and in vitro investigations of chroman-4-one derivatives have identified several key protein targets, highlighting the therapeutic potential of this class of compounds.

One significant area of research has been in the development of anti-parasitic agents. Certain chroman-4-one analogues have been identified as inhibitors of Pteridine Reductase 1 (PTR1), an important enzyme in parasites like Trypanosoma brucei and Leishmania spp. nih.gov For instance, a specific chroman-4-one derivative demonstrated inhibitory activity against both the enzyme and the parasites, with a favorable selectivity index and low toxicity. nih.gov The engagement with PTR1 suggests a potential mechanism for the anti-parasitic effects observed in this subclass of chroman-4-ones. nih.gov

The chroman-4-one scaffold has also been investigated for its role in cancer therapy. Studies have shown that derivatives of this compound can act as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cellular regulation and proliferation. acs.org The inhibition of SIRT2 by these chroman-4-one analogues has been linked to an increase in the acetylation of α-tubulin, a key cellular protein, in a dose-dependent manner. acs.org This suggests that SIRT2 is a likely target for these compounds within cancer cell lines. acs.org

Furthermore, in silico screening has identified a 3,5,7-trihydroxychroman-4-one (B11900739) derivative, Silibinin, as a novel inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ). nih.govmdpi.com This enzyme is a key component of the PI3K/Akt signaling pathway, which is often overactivated in certain types of cancer like Diffuse Large B-Cell Lymphoma (DLBCL). nih.gov Molecular docking studies indicated a strong binding affinity of this chroman-4-one derivative to PI3Kδ. nih.govmdpi.com

The versatility of the chroman-4-one structure is further demonstrated by the exploration of its derivatives as cholinesterase inhibitors for potential use in managing neurological conditions. nih.gov In silico design and subsequent in vitro evaluation have identified 1,4-benzoquinone (B44022) analogues bearing the chroman scaffold as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Table 1: Investigated Biological Targets of Chroman-4-one Derivatives

| Derivative Class | Biological Target | Therapeutic Area | Research Method |

|---|---|---|---|

| Chroman-4-one analogues | Pteridine Reductase 1 (PTR1) | Anti-parasitic | In Vitro, X-ray Crystallography |

| 2-Alkyl-chroman-4-ones | Sirtuin 2 (SIRT2) | Anticancer | In Vitro, Homology Modeling |

| 3,5,7-Trihydroxychroman-4-one (Silibinin) | Phosphoinositide 3-kinase delta (PI3Kδ) | Anticancer | In Silico, In Vitro |

| 1,4-Benzoquinone-chroman hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurodegenerative Disease | In Silico, In Vitro |

| Schiff base derivatives of 3-formylchromone (Copper Complexes) | Protein Kinase B (Akt) | Anticancer | In Vitro, Molecular Modeling |

Molecular Mechanisms of Action (In Vitro/In Silico)

The molecular mechanisms through which chroman-4-one derivatives exert their biological effects are intrinsically linked to their engagement with specific protein targets.

For the anti-parasitic chroman-4-one derivatives targeting PTR1, crystallographic studies have been instrumental in elucidating the binding mode. These studies, comparing the binding of chroman-4-one and chromen-4-one derivatives, have provided a structural basis for their inhibitory activity. nih.gov The data suggest that the inhibition of PTR1 is a key component of the anti-parasitic activity observed, particularly for compounds that show a correlation between their enzymatic inhibition and their biological potency against the parasite. nih.gov

In the context of anticancer activity, the mechanism of SIRT2 inhibition by chroman-4-one derivatives has been explored through homology modeling and docking studies. acs.org These computational models help to clarify the binding mode of these inhibitors within the hydrophobic binding pocket of the SIRT2 enzyme. acs.org The observed increase in α-tubulin acetylation in cancer cell lines treated with these compounds provides experimental evidence for the proposed mechanism of SIRT2 inhibition. acs.org

The mechanism of action for the PI3Kδ-inhibiting chroman-4-one derivative, Silibinin, has been investigated through a combination of in silico and in vitro methods. nih.govmdpi.com Molecular docking and molecular dynamics simulations indicated a stable binding of Silibinin to the PI3Kδ active site. nih.gov Network pharmacology studies further supported this by showing that Silibinin could exert its therapeutic effects in DLBCL by inhibiting PI3Kδ activity and consequently affecting the PI3K/Akt signaling pathway. nih.govmdpi.com Kinase assays confirmed that Silibinin inhibits PI3Kδ activity in a concentration-dependent manner. nih.gov

Molecular modeling of Schiff base derivatives of a related chromone (B188151) structure has revealed key interactions with amino acids in the pleckstrin homology (PH) and kinase domains of the Protein Kinase B (Akt) protein. capes.gov.br Specifically, a copper complex of one such derivative was found to form stronger charge interactions in the kinase domain compared to the known inhibitor, genistein, leading to better stabilization within the active pocket. capes.gov.br This interaction is believed to lead to the inhibition of Akt and the subsequent inactivation of the downstream NF-κB pathway. capes.gov.br

For the cholinesterase-inhibiting derivatives, in silico studies, including 3D quantitative structure-selectivity relationship (QSSR) models and molecular dynamics simulations, have been employed to understand their interactions with AChE and BChE. nih.gov These studies help to elucidate the stable conformations of the most active molecules within the catalytic domains of these enzymes, providing a basis for their selective inhibitory potential. nih.gov

Table 2: Summary of Molecular Mechanisms for Chroman-4-one Derivatives

| Derivative Class | Proposed Molecular Mechanism | Key Downstream Effect |

|---|---|---|

| Anti-parasitic chroman-4-ones | Inhibition of Pteridine Reductase 1 (PTR1) | Disruption of parasite metabolism |

| Anticancer chroman-4-ones (SIRT2 inhibitors) | Inhibition of Sirtuin 2 (SIRT2) leading to increased α-tubulin acetylation | Disruption of microtubule dynamics and cell cycle progression |

| Anticancer chroman-4-ones (PI3Kδ inhibitors) | Inhibition of Phosphoinositide 3-kinase delta (PI3Kδ) | Downregulation of the PI3K/Akt signaling pathway |

| Anticancer chromone derivatives | Inhibition of Protein Kinase B (Akt) | Inactivation of NF-κB signaling |

| Neuroprotective chroman-4-one derivatives | Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Increased acetylcholine (B1216132) levels in the synapse |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Elucidation of Key Pharmacophoric Elements

The chroman-4-one core is a privileged scaffold in medicinal chemistry, and its derivatives have been explored for various biological activities, including as monoamine oxidase (MAO) inhibitors. nih.gov A pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity, provides a framework for understanding the SAR of this class.

For the related chromone (B188151) (1-benzopyran-4-one) structure, a successful pharmacophore model developed for MAO inhibitors was designated AHRRR_1. nih.gov This model highlights several key features that are relevant to the 3-aminochroman-4-one (B183947) scaffold:

Aromatic Ring (A): The fused benzene (B151609) ring is a critical feature, often participating in π-π stacking or hydrophobic interactions with the target protein.

Hydrogen Bond Acceptor (H): The ketone at the 4-position (C=O) acts as a crucial hydrogen bond acceptor.

Ring Feature (R): The heterocyclic ring system provides a rigid structural backbone, properly orienting the other functional groups for optimal interaction with a biological target.

In 3-aminochroman-4-one, the amino group at the 3-position introduces an additional key pharmacophoric element: a hydrogen bond donor. The position and nature of substituents on the fused benzene ring can further modulate activity. Studies on related structures, such as methcathinone (B1676376) analogs, have shown that substitutions at the 3- and 4-positions of the phenyl ring are generally more potent than those at the 2-position. nih.gov Similarly, research on equilibrative nucleoside transporter (ENT) inhibitors has demonstrated that the presence and position of halogen substitutes on phenyl rings are essential for inhibitory effects. frontiersin.org These findings underscore the importance of the substitution pattern on the aromatic portion of the molecule for tuning biological activity.

Impact of Stereochemistry on Molecular Activity

The 3-aminochroman-4-one molecule possesses a chiral center at the C3 position, meaning it exists as a pair of enantiomers (R- and S-forms). Enantiomers are non-superimposable mirror images that can exhibit significantly different pharmacological and pharmacokinetic properties because biological systems, such as receptors and enzymes, are themselves chiral. nih.gov

The three-dimensional arrangement of atoms can dictate how a molecule fits into a binding site. One enantiomer may bind with high affinity and elicit a biological response, while the other may be significantly less active or inactive. nih.gov In some cases, the "inactive" enantiomer is not inert but may contribute to off-target effects or have a different metabolic profile. nih.gov

This principle of enantioselectivity is well-documented for compounds structurally related to 3-aminochroman-4-one. For example, in a series of citalopram (B1669093) analogues, which feature a different heterocyclic core but share the concept of a chiral center, the S-enantiomer consistently demonstrates higher binding affinity for the serotonin (B10506) transporter (SERT) compared to the R-enantiomer. researchgate.net This enantioselectivity highlights that the specific spatial orientation of substituents around the chiral center is critical for precise interaction with the amino acid residues in the transporter's binding pocket. Therefore, for 3-aminochroman-4-one hydrochloride, it is expected that the R- and S-enantiomers would display distinct biological activities, making stereochemical considerations paramount in any drug design effort based on this scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the physicochemical properties of a series of compounds with their biological activities. mdpi.com These models generate mathematical equations that can predict the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts.

For the closely related chromone scaffold, a three-dimensional QSAR (3D-QSAR) study was conducted on a series of 39 ligands to understand their MAO inhibitory activity. nih.gov The resulting model demonstrated strong statistical significance and predictive power. nih.gov

Table 1: Statistical Parameters of 3D-QSAR Model for Chromone Derivatives

| Parameter | Value | Description |

|---|---|---|

| R² | 0.9064 | The coefficient of determination, indicating a strong correlation between the predicted and observed activities for the training set. |

| Q² | 0.8239 | The cross-validated correlation coefficient, indicating high internal predictive ability of the model. |

Data sourced from a 3D-QSAR study on chromone derivatives as MAO inhibitors. nih.gov

Such models generate contour maps that visualize how different properties affect activity. For instance, these maps can indicate regions where bulky groups (steric fields), positive or negative charges (electrostatic fields), or hydrophobic groups would enhance or diminish biological activity. mdpi.com Similar QSAR studies on other heterocyclic cores like thiazolidin-4-ones have also proven effective in developing robust and predictive models, further validating the utility of this approach for designing novel therapeutic agents. nih.gov A QSAR model for 3-aminochroman-4-one derivatives would be invaluable for optimizing substitutions on the aromatic ring or modifications to the amino group to maximize potency and selectivity.

In Silico ADME Prediction for Research Compound Prioritization

Before committing to costly and time-consuming synthesis and in vitro testing, in silico (computer-based) prediction of ADMET properties is a vital step in modern drug discovery. nih.gov These predictive models use the 2D structure of a compound to calculate molecular descriptors and estimate its pharmacokinetic and toxicity profile. nih.gov

A study on fusarochromanone (B1674293) (FC101a), a fungal metabolite with a related chromanone structure, utilized in silico tools to build a comprehensive ADMET profile. nih.gov The software predicted various properties, including:

Absorption: Parameters related to oral bioavailability, such as human intestinal absorption (HIA).

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Identification of potential metabolism by cytochrome P450 (CYP) enzymes.

Toxicity: Prediction of potential liabilities such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).

For fusarochromanone, the in silico analysis identified a generally favorable ADME profile but also highlighted potential concerns, such as mutagenic properties and estrogen receptor toxicity, that required further in vitro investigation. nih.gov Similarly, in silico analysis of melatonin (B1676174) derivatives helped predict that adding lipophilic groups could block metabolism by CYP1A2, potentially prolonging the compound's half-life. nih.gov

Applying such predictive models to a virtual library of 3-aminochroman-4-one derivatives would allow researchers to prioritize the synthesis of compounds with the highest probability of possessing drug-like properties and avoiding common safety pitfalls, thereby streamlining the drug discovery process.

Computational and Theoretical Chemistry Studies

Molecular Docking and Virtual Screening Applications

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Virtual screening is a broader application of docking that involves the rapid assessment of large libraries of compounds to identify those most likely to bind to a drug target, typically a protein receptor or enzyme.

For 3-Aminochroman-4-one (B183947) hydrochloride, the chroman-4-one core is a recognized scaffold in medicinal chemistry. Docking studies on related chroman-4-one derivatives have been instrumental in identifying potential anticancer agents. For instance, a series of 3-Benzylchroman-4-ones were synthesized and evaluated, with molecular docking studies used to examine the interaction between the most active compound and the tumor suppressor protein p53. nih.gov Similarly, isochromanone hybrids have been designed and evaluated as acetylcholinesterase inhibitors, with docking studies revealing their binding mode. nih.gov

Virtual screening workflows often begin by docking millions of compounds from databases like ZINC into the active site of a target protein. nih.gov This is followed by more rigorous methods like absolute binding free energy (ABFE) calculations to refine the list of potential hits. nih.gov The 3-Aminochroman-4-one scaffold could be used in such screening campaigns to discover novel inhibitors for various targets. For example, a study on the discovery of PI3Kδ inhibitors identified Silibinin, a compound containing a 3,5,7-trihydroxychroman-4-one (B11900739) structure, through molecular docking, suggesting the chroman-4-one backbone is a promising starting point for developing new inhibitors. mdpi.com

The process of identifying potential drug candidates through computational methods often involves several key steps as illustrated in the table below.

| Step | Description | Example Target for Chroman-4-ones |

| Target Identification | A protein or enzyme is selected that is implicated in a disease. | PI3Kδ, p53, Acetylcholinesterase nih.govnih.govmdpi.com |

| Library Preparation | A large database of small molecules is prepared for screening. | ZINC database (containing millions of compounds) nih.gov |

| Molecular Docking | Compounds are computationally fitted into the binding site of the target. | Docking of Silibinin into PI3Kδ active site. mdpi.com |

| Scoring & Ranking | Docked compounds are scored based on their predicted binding affinity. | A re-rank score was used to evaluate benzoheterocyclic 4-aminoquinolines. unar.ac.id |

| Hit Selection | Top-scoring compounds are selected for further investigation. | Identification of 24 molecules with high calculated binding free energies. nih.gov |

| Experimental Validation | The selected hits are tested in laboratory assays to confirm their activity. | Thermal shift assays were used to confirm binding to the HIV-1 capsid. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational changes of a molecule and the dynamics of its interaction with a biological target.

For 3-Aminochroman-4-one hydrochloride, MD simulations can be employed to:

Analyze Conformational Flexibility: The chroman ring system is not perfectly rigid. MD simulations can explore the different three-dimensional shapes (conformations) the molecule can adopt in solution, providing insight into its flexibility and the energetically preferred shapes.

Investigate Ligand-Target Stability: Once a docking pose is predicted, MD simulations can be run on the ligand-protein complex to assess its stability. nih.gov By simulating the complex over nanoseconds, researchers can observe whether the ligand remains securely bound in the active site or if it dissociates. This helps to validate docking results and provides a more dynamic picture of the binding event. nih.govnih.gov For example, MD simulations were used to confirm the stable binding of a potential inhibitor to the MCM7 protein, a target in cancer therapy. nih.gov

Characterize Binding Interactions: MD simulations allow for a detailed analysis of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-target complex over time. nih.gov The persistence of these interactions throughout the simulation is a strong indicator of stable binding. nih.gov

A typical MD simulation study to assess the stability of a ligand-protein complex involves monitoring several parameters.

| Parameter | Description | Indication of Stability |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein's backbone atoms from their initial position over time. | A stable, low RMSD value suggests the protein structure is not significantly perturbed by the ligand. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average position. | Lower fluctuations in the binding site residues can indicate a stable interaction with the ligand. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests the protein is not unfolding or undergoing major conformational changes. nih.gov |

| Hydrogen Bond Analysis | Tracks the number and duration of hydrogen bonds between the ligand and protein. | A consistent number of hydrogen bonds indicates a stable binding mode. nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules with high accuracy. Methods like Density Functional Theory (DFT) are commonly employed for these calculations. icm.edu.pl

Understanding the electronic properties of this compound is crucial for predicting its reactivity and interaction with other molecules.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. nih.gov It helps to identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. researchgate.netresearchgate.net For this compound, the MEP map would highlight the negatively charged oxygen atom of the carbonyl group and the positively charged regions around the amine group and hydrogen atoms, indicating sites prone to electrophilic and nucleophilic attack, respectively. This information is invaluable for understanding how the molecule will interact with a biological target's active site. nih.gov

A molecule can exist in various spatial arrangements, or conformations, due to rotation around its single bonds. libretexts.org Conformational analysis aims to identify the most stable conformations, which are those with the lowest potential energy. libretexts.orglumenlearning.com

For this compound, theoretical calculations can be used to:

Perform a Conformational Search: Systematically or randomly rotating the rotatable bonds in the molecule generates a wide range of possible conformations.

Calculate Energy Minimization: For each generated conformation, quantum chemical methods are used to calculate its potential energy and optimize its geometry to the nearest local energy minimum.

Map the Conformational Landscape: By plotting the energy of the various conformations, a potential energy surface is created. The low-energy valleys on this landscape represent the most stable and thus most probable conformations of the molecule in a given environment. lumenlearning.com This is crucial for drug design, as the molecule's active conformation (the shape it adopts when binding to its target) must be energetically accessible. nih.gov

De Novo Design and Scaffold Hopping Approaches

The chroman-4-one core of this compound serves as a valuable "scaffold" or "chemotype" for the design of new molecules.

De Novo Design: This approach involves designing a molecule from scratch, often by placing fragments or atoms one-by-one into the active site of a target protein. nih.govnih.gov The chroman-4-one scaffold could be used as a starting fragment in a de novo design algorithm to build novel ligands tailored to a specific binding pocket. arxiv.orgopenreview.net This powerful methodology allows for the exploration of vast chemical space to create entirely new molecular entities. youtube.com

Scaffold Hopping: This strategy aims to discover structurally novel compounds by modifying the central core structure (the scaffold) of a known active molecule while retaining its key binding interactions. nih.govdtic.mil Starting with the 3-Aminochroman-4-one structure, a scaffold hopping approach could involve replacing the chroman-4-one core with other ring systems (e.g., quinolinones, benzoxazinones) that maintain a similar three-dimensional arrangement of the essential pharmacophoric features (the amino group and the keto group). This can lead to the discovery of new chemotypes with improved properties, such as better potency, selectivity, or pharmacokinetic profiles, and can be crucial for generating novel intellectual property. nih.gov

| Approach | Description | Application to 3-Aminochroman-4-one |

| De Novo Design | Building novel molecules from basic principles or fragments within a target's binding site. nih.gov | Using the chroman-4-one moiety as a foundational piece to construct new potential drugs. arxiv.org |

| Scaffold Hopping | Replacing the core molecular framework with a structurally different one while preserving biological activity. dtic.mil | Systematically replacing the chroman-4-one ring system to discover new active chemotypes. nih.govnih.gov |

Role As a Precursor and Synthetic Intermediate

Utilization in Complex Heterocyclic Synthesis

The strategic placement of the amino and ketone functionalities ortho to the ring oxygen in 3-aminochroman-4-one (B183947) makes it an ideal substrate for condensation and cyclization reactions to form fused heterocyclic systems. This reactivity is analogous to that of the well-studied thiochroman-4-ones, which are known precursors to a wide array of fused heterocycles including pyrazoles, imidazoles, thiazoles, pyridines, and pyrimidines. researchgate.net

A significant application of this scaffold is in the synthesis of chromeno-pyrimidines. Research has demonstrated that related 2-amino-chromene derivatives can undergo cyclization with various reagents to afford fused pyrimidine (B1678525) systems. nih.gov For instance, the reaction of a 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile with urea (B33335) or thiourea (B124793), supported by basic alumina, yields the corresponding chromeno[2,3-d]pyrimidine derivatives. nih.gov This highlights a common strategy where the inherent reactivity of the aminoketone or its synthetic equivalents within the chromane (B1220400) core is exploited to build adjacent heterocyclic rings. The resulting fused systems, such as pyrimido[5,4-f]chromenes, are of interest for their potential biological activities. nih.govnih.gov

The following table summarizes the types of heterocyclic systems that can be generated from chromanone precursors and their sulphur analogues, illustrating the synthetic potential of the core structure.

Table 1: Heterocyclic Systems Derived from Chromanone and Thiochromanone Scaffolds

| Precursor Scaffold | Resulting Heterocycle(s) | Reference |

|---|---|---|

| Chromanone Derivatives | Chromeno[2,3-d]pyrimidines | nih.gov |

| Thiochroman-4-one | Pyrazoles, Imidazoles, Thiazoles | researchgate.net |

| Thiochroman-4-one | Pyridines, Pyrimidines, Thiazepines | researchgate.net |

| Thiochroman-3,4-dione | Thiochromeno[3,4-b]quinoxalines | researchgate.net |

Application as a Chiral Building Block

In modern drug discovery, the use of enantiomerically pure compounds is critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. enamine.net Chiral building blocks—optically active molecules used as starting materials in synthesis—are therefore indispensable tools. enamine.net 3-Aminochroman-4-one can be utilized as such a building block when prepared in an enantiomerically pure form.

A key strategy for obtaining chiral molecules is "chiral pool synthesis," which uses readily available, inexpensive, and enantiomerically pure natural products like amino acids or carbohydrates as starting materials. buchler-gmbh.com Enantiomerically pure 3-aminochroman derivatives have been successfully synthesized starting from the natural amino acids D- or L-serine. nih.gov This process involves a multi-step synthesis where the stereocenter from serine is transferred to the final chroman structure, establishing its absolute configuration. nih.gov The availability of both (R)- and (S)-enantiomers through this method allows for the stereoselective synthesis of complex target molecules and is crucial for structure-activity relationship (SAR) studies. nih.gov

The primary methods for generating chiral building blocks are summarized in the table below.

Table 2: Common Strategies for Chiral Building Block Synthesis

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules (e.g., amino acids, sugars) as starting materials. | Synthesis of enantiopure 3-aminochroman from D- or L-serine. | buchler-gmbh.comnih.gov |

| Asymmetric Catalysis | Employs a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantiomeric excess. | Asymmetric hydrogenation of ketones to produce chiral alcohols. | nih.gov |

| Resolution | Separates a racemic mixture into its individual enantiomers, often through chromatography with a chiral stationary phase or by crystallization with a chiral resolving agent. | Large-scale enantioseparation via chromatography. | enamine.net |

Strategies in the Total Synthesis of Natural Products or Analogs

The chromane ring is considered a "privileged scaffold" in medicinal chemistry, as it is a core structural component in numerous natural products and biologically active molecules. chemrxiv.org Consequently, synthetic strategies that efficiently construct this ring system or use it as a building block are highly valuable in the total synthesis of these complex targets or their designed analogs.

One prominent strategy involves using the chromane skeleton as a template to develop novel therapeutic agents. For example, spirocyclic chromane derivatives have been designed and synthesized as potent inhibitors of the p300/CBP histone acetyltransferase (HAT), which is a target in cancer therapy. nih.gov In this work, the synthesis built upon a lead compound to create more potent analogs, demonstrating the use of the chromane framework in the development of natural product analogs with improved pharmacological profiles. nih.gov

Another innovative approach is the skeletal editing of more common starting materials to create the chroman core. A stepwise carbon-to-oxygen atom swap has been developed to convert 1-tetralones into chroman derivatives. chemrxiv.org This strategy, which involves a ring expansion followed by an oxidative ring-contraction, has been applied to the formal synthesis of the natural product Heliannuol E, showcasing a powerful method for generating the chroman scaffold from different precursors. chemrxiv.org

The overarching goal in total synthesis is the convergent and efficient construction of a complex target. Strategies often rely on the development of key synthons that can be elaborated in a few steps. The total synthesis of (±)-Agelastatin A, for instance, relied on a key diaminocyclopentenone synthon that allowed for the rapid construction of the natural product's core. nih.gov Similarly, the enantioselective total synthesis of (−)-Himalensine A was achieved through a convergent strategy that rapidly built three of the molecule's five rings in just three steps from a key intermediate. nih.gov These examples, while not using a chroman precursor, illustrate the logic of using well-designed building blocks—a role that 3-aminochroman-4-one is well-suited to play—in the efficient total synthesis of natural products.

Advanced Analytical and Spectroscopic Characterization for Research

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of "3-Aminochroman-4-one hydrochloride". Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 1-5 ppm), which allows for the determination of its elemental composition. researchgate.net This high resolving power is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. researchgate.net For "this compound," HRMS would be used to verify the molecular formula of the protonated molecule, [M+H]⁺, which is C₉H₁₀NO₂⁺. The precise mass measurement helps to unambiguously confirm the identity of the synthesized compound, reducing the risk of misidentification. researchgate.net

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated and compared with experimental values to add another layer of confidence to the structural assignment. uni.lu

Table 1: Predicted HRMS Data for 3-Aminochroman-4-one (B183947)

| Adduct | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₀NO₂⁺ | 164.07060 |

| [M+Na]⁺ | C₉H₉NNaO₂⁺ | 186.05254 |

| [M+K]⁺ | C₉H₉KNO₂⁺ | 202.02648 |

| [M+NH₄]⁺ | C₉H₁₃N₂O₂⁺ | 181.09714 |

Data sourced from predicted values for the free base, 3-amino-2,3-dihydrochromen-4-one. The hydrochloride salt would primarily be observed as the protonated molecule [M+H]⁺ in positive ion mode. Source: uni.lu

Furthermore, HRMS coupled with techniques like liquid chromatography (LC-HRMS) is a powerful strategy for metabolite identification. nih.gov In metabolic studies, researchers can trace the biotransformation of "this compound" by identifying related metabolites in biological matrices. nih.gov The high sensitivity and accuracy of HRMS allow for the detection of low-abundance metabolites and the determination of their elemental compositions. nih.gov Tandem mass spectrometry (HRMS/MS) experiments can then be performed to fragment the metabolite ions, providing structural information that helps to elucidate the sites of metabolic modification, such as hydroxylation, N-acetylation, or glucuronidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structural elucidation of organic molecules in solution. For "this compound," a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete picture of the molecule's covalent framework.

¹H NMR: This experiment would reveal the number of different types of protons, their chemical environment, their integration (ratio), and their coupling patterns (spin-spin splitting). The aromatic protons on the benzo portion of the chromanone ring would appear in the downfield region (typically ~6.8-8.0 ppm). The protons of the heterocyclic ring—specifically the diastereotopic protons at C2 (-O-CH₂) and the single proton at C3 (-CH-NH₂) — would provide key structural information through their chemical shifts and coupling constants. The proton at C3 is adjacent to a chiral center, and its coupling to the C2 protons would help define the ring's conformation.

¹³C NMR: This spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon (C4) at a characteristic downfield shift (~190-200 ppm), the aromatic carbons, and the aliphatic carbons of the heterocyclic ring (C2 and C3).

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations, which helps to piece together the molecular skeleton. For instance, HMBC could show correlations from the C3 proton to the carbonyl carbon (C4) and carbons of the aromatic ring.

For stereochemical assignment, advanced NMR techniques such as the Nuclear Overhauser Effect (NOE) are employed. Since "this compound" possesses a stereocenter at the C3 position, it exists as a pair of enantiomers. While NMR in an achiral solvent cannot distinguish between enantiomers, it can be used to determine the relative configuration in diastereomers or confirm the structure of a single enantiomer if it has been separated.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov It provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation. researchgate.net For "this compound," a single-crystal X-ray diffraction analysis would be the gold standard for unambiguously determining its absolute configuration. nih.gov

The process requires growing a high-quality single crystal of the compound, which can be a rate-limiting step. nih.gov Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule. This map reveals the precise location of each atom. For a chiral molecule like "this compound," this technique can distinguish between the (R) and (S) enantiomers, providing its absolute stereochemistry. nih.gov

Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, including intermolecular interactions like hydrogen bonding. mdpi.com In the case of the hydrochloride salt, X-ray crystallography would show the interaction between the protonated amine group and the chloride counter-ion, as well as other potential hydrogen bonds involving the carbonyl group or the ether oxygen. This information is vital for understanding the compound's solid-state properties.

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography is a fundamental technique for separating components in a mixture, making it essential for assessing the purity of "this compound". ijpsjournal.comnih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the methods of choice in the pharmaceutical industry for this purpose. unige.ch A reversed-phase HPLC method would typically be developed to separate the main compound from any impurities, such as starting materials, byproducts, or degradation products. The high efficiency of UHPLC allows for faster analysis times and better resolution of closely eluting impurities. unige.ch

Given that "this compound" is a chiral compound, the separation of its enantiomers is a critical analytical challenge. Advanced chromatographic techniques are employed to resolve the racemic mixture into its individual (R) and (S) enantiomers. The primary method for this is chiral HPLC. nih.gov This is typically achieved using a chiral stationary phase (CSP), which contains a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and thus separation. nih.gov

Alternatively, a pre-column derivatization method can be used. google.com In this approach, the racemic amine is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column. nih.gov The development of such methods is crucial for controlling the stereochemical purity of the final compound. Furthermore, HPLC coupled with mass spectrometry (LC-MS) can be used for the simultaneous separation and identification of positional isomers if they were present as impurities. nih.gov

Future Research Directions and Emerging Avenues

Integration with Fragment-Based Drug Discovery (FBDD) Strategies